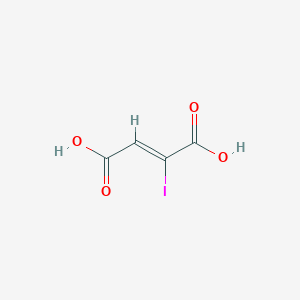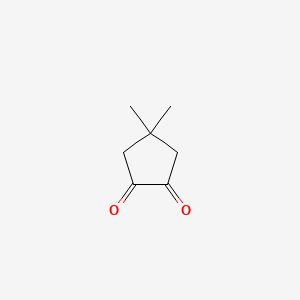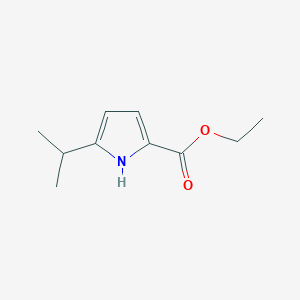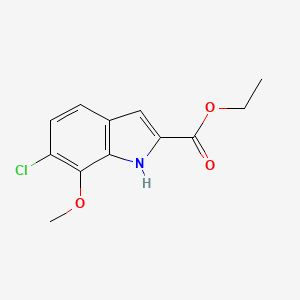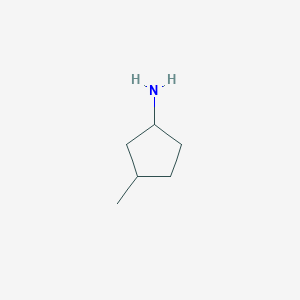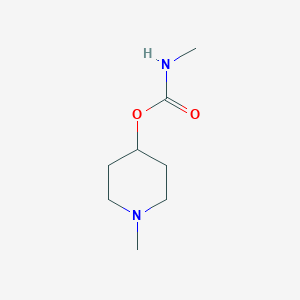
2,4-dibromo-3-methylthiophene
Overview
Description
2,4-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.95826 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,4-dibromo-3-methylthiophene involves a mixture of 3-methylthiophene, glacial acetic acid (AcOH), and sodium acetate (NaOAc). This mixture is stirred and heated to 60°C, and bromine is added dropwise to keep the temperature below 85°C. The mixture is then heated at 85°C for 5 hours to convert to 2,4,5-tribromo-3-methylthiophene. Water is added, and the reaction temperature is dropped to 60°C. Zinc dust is carefully added in 5-10 g portions to keep the temperature below 85°C. The mixture is heated to 100°C for 8 hours, then cooled to 25°C. Water and hexanes are then added. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with water, then saturated with sodium bicarbonate solution (NaHCO3), then concentrated to give an orange oil .Molecular Structure Analysis
The molecular structure of 2,4-dibromo-3-methylthiophene consists of a five-membered ring with one sulfur atom and two bromine atoms attached to the carbon atoms at the 2nd and 4th positions, respectively. A methyl group is attached to the carbon atom at the 3rd position .Physical And Chemical Properties Analysis
2,4-Dibromo-3-methylthiophene is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Insecticides
2,4-dibromo-3-methylthiophene is used in the development of a new family of functionalized 2,6-dihaloaryl 1,2,4-triazole insecticides . These insecticides have specifically targeted insecticidal activities coupled with low mammalian toxicity .
Biological Compounds
Thiophene-based analogs, including 2,4-dibromo-3-methylthiophene, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including 2,4-dibromo-3-methylthiophene, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
2,4-dibromo-3-methylthiophene is used in the fabrication of organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
2,4-dibromo-3-methylthiophene is used in the fabrication of organic light-emitting diodes .
Suzuki Cross-Coupling Reaction
2,4-dibromo-3-methylthiophene has been synthesized via the Suzuki coupling reaction, a convenient method for C–C bond formations in organic molecules .
Pharmaceutical Applications
Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, have potential applications in various fields such as medicinal chemistry, material science, and organic electronics . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods and investigating the biological activities of these compounds .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have shown versatile pharmacological activities . The specific targets would depend on the particular biological or chemical system in which the compound is being utilized.
Mode of Action
The mode of action of 2,4-dibromo-3-methylthiophene is primarily through its involvement in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method, which allows for the formation of carbon-carbon bonds. In this process, 2,4-dibromo-3-methylthiophene acts as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,4-dibromo-3-methylthiophene participates, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this reaction would depend on the specific context in which the reaction is being used.
Result of Action
The result of the action of 2,4-dibromo-3-methylthiophene is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the particular compounds being synthesized and their interactions with their biological targets.
properties
IUPAC Name |
2,4-dibromo-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOWVGHYFPKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308333 | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-methylthiophene | |
CAS RN |
53119-66-7 | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


